Product packaging for Dibenzyl 2-aminopentanedioate(Cat. No.:CAS No. 69408-26-0)

Dibenzyl 2-aminopentanedioate

Cat. No.: B3056148
CAS No.: 69408-26-0
M. Wt: 327.4 g/mol
InChI Key: DHQUQYYPAWHGAR-UHFFFAOYSA-N
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Description

Overview of Dibenzyl 2-aminopentanedioate as a Glutamic Acid Derivative

This compound is a chemically modified form of glutamic acid, an essential amino acid. In this derivative, the two carboxylic acid groups of glutamic acid are converted into benzyl (B1604629) esters. This structural modification, known as benzylation, is crucial as it "protects" the reactive carboxyl groups, preventing them from participating in unwanted side reactions during a chemical synthesis sequence. lookchem.com

The compound exists as two different stereoisomers, or enantiomers: (S)-Dibenzyl 2-aminopentanedioate, derived from L-glutamic acid, and (R)-Dibenzyl 2-aminopentanedioate, derived from D-glutamic acid. cymitquimica.com This stereochemical distinction is critical, as the specific three-dimensional arrangement of atoms can significantly influence the compound's behavior and application, particularly in the synthesis of stereospecific molecules like peptides. The hydrochloride or tosylate salt forms of these compounds are also commonly used in the laboratory to improve their handling and solubility characteristics. lookchem.comcymitquimica.com

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₉H₂₁NO₄ nih.gov
Molecular Weight 327.4 g/mol nih.gov
Stereoisomers (S)-form (from L-glutamic acid), (R)-form (from D-glutamic acid) cymitquimica.com
Common Forms Free base, Hydrochloride salt, Tosylate salt lookchem.comcymitquimica.com

Significance in Advanced Organic Synthesis and Peptide Chemistry

The primary significance of this compound lies in its function as a protecting group in multi-step organic synthesis. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity. organic-chemistry.org After other desired chemical transformations are completed, the protecting group can be removed to restore the original functional group. organic-chemistry.org

In the context of peptide chemistry, the synthesis of a specific peptide sequence requires the precise formation of amide bonds between different amino acids. The carboxylic acid groups of glutamic acid are reactive and must be protected to prevent them from interfering with the controlled, stepwise addition of other amino acids to the growing peptide chain. lookchem.com The benzyl esters of this compound serve this protective role effectively.

The use of benzyl groups is advantageous because they are generally stable under a variety of reaction conditions but can be removed when desired, typically through a process called hydrogenolysis. This strategic use of protection and deprotection allows chemists to construct complex molecules with a high degree of precision. google.com The application of this compound extends beyond simple peptide synthesis to the creation of more complex targets, including peptidomimetics and other specialized organic compounds. myskinrecipes.com Its role facilitates the production of intricate molecules with defined functional groups, contributing to advancements in medicinal chemistry and materials science. lookchem.commyskinrecipes.com

The table below outlines the role of this compound as a protected building block in a synthetic context.

Synthetic StepDescription
Protection The carboxylic acid groups of glutamic acid are esterified with benzyl alcohol to form this compound. This prevents unwanted reactions at these sites. lookchem.com
Coupling The protected glutamic acid derivative can be selectively reacted at its free amino group to form a peptide bond with another amino acid or molecule.
Deprotection After the desired synthetic steps are complete, the benzyl protecting groups are removed (e.g., by hydrogenolysis) to reveal the free carboxylic acid groups on the final product. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B3056148 Dibenzyl 2-aminopentanedioate CAS No. 69408-26-0

Properties

IUPAC Name

dibenzyl 2-aminopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUQYYPAWHGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276774
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69408-26-0
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Dibenzyl 2 Aminopentanedioate Reactions

Reaction Mechanism Elucidation in Esterification Processes Leading to Dibenzyl 2-aminopentanedioate

The formation of this compound from 2-aminopentanedioic acid (glutamic acid) and benzyl (B1604629) alcohol is achieved through an acid-catalyzed esterification process, commonly known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction represents an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). masterorganicchemistry.com To favor the formation of the ester, the reaction is typically driven forward by using an excess of the alcohol and/or by removing water as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps, along with nucleophilic addition and elimination. masterorganicchemistry.comyoutube.com It can be summarized in the following key stages:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack : The alcohol (benzyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. masterorganicchemistry.com This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com This step results in a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

This entire process occurs for both carboxylic acid groups of the glutamic acid to yield the final product, this compound.

Table 1: Mechanistic Steps of Fischer Esterification for one Carboxyl Group
StepDescriptionKey Transformation
1ProtonationThe carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst.
2Nucleophilic AdditionThe alcohol molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
3Proton TransferA proton is transferred from the attacking alcohol moiety to a hydroxyl group.
4EliminationA water molecule is eliminated, and the carbonyl double bond is reformed.
5DeprotonationThe protonated ester loses a proton to yield the neutral ester and regenerate the catalyst.

Hydrolytic Mechanisms of this compound Derivatives

The hydrolysis of esters under acidic conditions is the reverse reaction of Fischer esterification. masterorganicchemistry.com For this compound, this process involves the cleavage of the ester bonds to regenerate 2-aminopentanedioic acid and benzyl alcohol. The mechanism proceeds by the principle of microscopic reversibility, following the exact reverse steps of the esterification process. The reaction is driven by the presence of excess water. masterorganicchemistry.com

The mechanism for the acid-catalyzed hydrolysis of one of the ester groups is as follows:

Protonation of the Carbonyl Oxygen : The carbonyl oxygen of the ester is protonated by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking water molecule to the alkoxy group (the benzyl oxide portion), converting it into a good leaving group (benzyl alcohol).

Elimination of Alcohol : The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the ester and eliminating a molecule of benzyl alcohol. This reforms the protonated carboxylic acid.

Deprotonation : The protonated carboxylic acid is deprotonated by a water molecule to give the neutral carboxylic acid and regenerate the acid catalyst.

Table 2: Mechanistic Steps of Acid-Catalyzed Ester Hydrolysis
StepDescriptionKey Transformation
1ProtonationThe ester's carbonyl oxygen is protonated.
2Nucleophilic AdditionA water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
3Proton TransferA proton is transferred to the alkoxy group, preparing it to leave.
4EliminationThe alcohol molecule is eliminated, reforming a protonated carboxyl group.
5DeprotonationThe protonated carboxylic acid loses a proton, yielding the final product and regenerating the catalyst.

Computational Chemistry Approaches to this compound Reaction Mechanisms (e.g., Hybrid Quantum and Molecular Mechanics (QM/MM) Calculations)

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. rsc.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are particularly well-suited for studying reactions in complex environments, such as in solution or within an enzyme active site. researchgate.net This approach allows for a detailed examination of transition states, reaction energy barriers, and the influence of the surrounding environment on the reaction pathway. biorxiv.org

In a QM/MM study of the esterification or hydrolysis of this compound, the system would be partitioned into two regions:

The QM Region : This region includes the atoms directly involved in the bond-making and bond-breaking processes (e.g., the carboxylic acid/ester group, the attacking alcohol/water molecule, and the catalyst). This part of the system is treated with high-accuracy quantum mechanics methods, such as Density Functional Theory (DFT), which can accurately model the changes in electronic structure during the reaction. nih.gov

The MM Region : This region comprises the rest of the system, such as the solvent molecules (e.g., water or excess benzyl alcohol) and other parts of the reacting molecules not directly participating in the mechanism. This larger environment is described using classical molecular mechanics force fields, which is computationally less expensive. biorxiv.org

The QM/MM approach allows for the simulation of the entire system while focusing computational resources on the chemically active site. nih.gov For the esterification of 2-aminopentanedioic acid, QM/MM calculations could be used to:

Determine the precise geometries of reactants, transition states, and products.

Calculate the activation energies for each step of the reaction, identifying the rate-determining step. biorxiv.org

Analyze the role of the solvent in stabilizing intermediates and transition states.

Explore how different acid catalysts might influence the reaction rate and mechanism.

By obtaining activation enthalpies and entropies from these calculations, researchers can distinguish between different potential reaction pathways. nih.gov This computational insight complements experimental studies and provides a deeper understanding of the reaction dynamics. rsc.org

Table 3: Application of QM/MM Calculations to Reaction Mechanisms
ComponentDescriptionExample for Esterification of this compound
QM RegionAtoms treated with quantum mechanics, directly involved in the reaction.Carboxyl group of glutamic acid, benzyl alcohol molecule, acid catalyst.
MM RegionRemainder of the system treated with classical mechanics.Solvent molecules, the rest of the glutamic acid and benzyl alcohol structures.
BoundaryInterface between QM and MM regions, often treated with link atoms.Covalent bond connecting the reacting carboxyl group to the rest of the amino acid.
OutputsCalculated properties that elucidate the mechanism.Transition state structures, activation energy barriers, reaction thermodynamics.

Dibenzyl 2 Aminopentanedioate As a Versatile Chemical Building Block

Application in Peptide Synthesis and Solid Phase Peptide Synthesis (SPPS)

While specific examples detailing the extensive use of Dibenzyl 2-aminopentanedioate in routine peptide synthesis and solid-phase peptide synthesis (SPPS) are not widely documented in readily available literature, its structural features strongly suggest its potential as a key intermediate. The benzyl (B1604629) ester protection of the carboxylic acid groups is a common strategy in peptide synthesis.

This compound functions as a protected form of glutamic acid. In peptide synthesis, it is crucial to protect the reactive side chains of amino acids to prevent unwanted side reactions during the formation of peptide bonds. The benzyl groups on the alpha and gamma carboxyl functions of the glutamic acid backbone in this compound serve this protective role. These benzyl protecting groups are relatively stable under the conditions required for peptide coupling but can be removed under specific conditions, typically through catalytic hydrogenation, allowing for the selective deprotection and subsequent elongation of the peptide chain.

The chiral center at the alpha-carbon of this compound makes it a suitable starting material for the synthesis of chiral peptide analogs. By utilizing either the (S)- or (R)-enantiomer of this compound, chemists can introduce glutamic acid residues with a specific stereochemistry into a peptide sequence. This control over chirality is essential for creating peptides with defined three-dimensional structures and biological activities.

The primary purpose of using protected amino acids like this compound in peptide synthesis is to prevent a variety of unwanted side reactions. Without protection of the carboxylic acid groups, the glutamic acid residue could react intramolecularly or with other reagents in the reaction mixture, leading to the formation of undesired byproducts and a decrease in the yield of the target peptide. The benzyl ester groups effectively block these reactive sites, ensuring that the peptide bond formation occurs specifically at the N-terminus of the growing peptide chain.

Strategic Use in Complex Organic Molecule Construction

The application of this compound extends beyond peptide synthesis into the strategic construction of other complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amine and protected carboxylic acids, allows it to be incorporated into larger molecular frameworks through various chemical reactions. For instance, it can be used in the synthesis of peptidomimetics, natural product analogs, and other structurally diverse compounds where a glutamic acid-like scaffold is desired. The ability to selectively deprotect the benzyl esters provides further opportunities for diversification and functionalization of the molecule at later stages of a synthetic sequence.

Derivatization Strategies for this compound

The primary amine of this compound is a key functional group that allows for a wide range of derivatization strategies. This enables the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

A notable application of this compound is in the synthesis of urea- and carbamate-based derivatives. These functional groups are important in drug design as they can participate in hydrogen bonding interactions with biological targets.

The synthesis of urea-based derivatives can be achieved by reacting this compound with an appropriate isocyanate or by a two-step procedure involving the formation of an intermediate isocyanate from another amino acid derivative followed by reaction with this compound. For example, (S)-Dibenzyl 2-(3-((S)-1-(benzyloxy)-4-methyl-1-oxopentan-2-yl)ureido)pentanedioate has been synthesized from (S)-dibenzyl 2-aminopentanedioate. nih.gov This reaction highlights the utility of this compound as a scaffold for creating more complex molecules with potential biological activity, such as inhibitors of glutamate (B1630785) carboxypeptidase II. nih.gov

Similarly, carbamate (B1207046) derivatives can be synthesized by reacting this compound with chloroformates or other activated carbonyl species. This allows for the introduction of a variety of substituents, further expanding the chemical space accessible from this versatile building block.

Advanced Applications of Dibenzyl 2 Aminopentanedioate in Organic and Medicinal Chemistry Research

Utilization in the Synthesis of Glutamate (B1630785) Carboxypeptidase II (GCPII) Inhibitors

Dibenzyl 2-aminopentanedioate is a key starting material in the synthesis of inhibitors for Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer. The structure of most GCPII inhibitors features a moiety that recognizes the glutamate binding site of the enzyme. This compound provides the core glutamic acid scaffold required for this recognition.

In the synthesis of urea-based GCPII inhibitors, such as ZJ-43, (S)-Dibenzyl 2-aminopentanedioate is used as the foundational component. The synthesis involves reacting the free amino group of the dibenzyl ester with an isocyanate derivative of another amino acid, like benzyl (B1604629) leucine, to form a urea (B33335) linkage. The benzyl protecting groups on the glutamic acid portion are critical as they prevent the carboxyl groups from interfering with the urea bond formation. These protecting groups are removed in the final step of the synthesis via catalytic hydrogenation to yield the active inhibitor. Research has shown that modifications to this basic structure, including the substitution of the glutamic acid moiety with other benzyl esters like dibenzyl 2-hydroxypentanedioate, can be used to probe the enzyme's active site and optimize inhibitor potency.

Furthermore, chiral intermediates such as (R)- and (S)-2-(hydroxyphosphinoyl-methyl)pentanedioic acid benzyl esters have been prepared to synthesize highly potent and enantiomerically pure GCPII inhibitors. This highlights the importance of benzyl ester protection in creating stereochemically defined inhibitor candidates.

Table 1: Examples of GCPII Inhibitors and Precursors
Compound/IntermediatePrecursor Involving Benzyl ProtectionRole of this compound or Analog
ZJ-43 (Urea-based inhibitor)(S)-Dibenzyl 2-aminopentanedioateProvides the core glutamate structure for enzyme recognition.
Carbamate-based inhibitorsDibenzyl glutamateUsed as a key building block for creating the inhibitor scaffold.
Phosphinate inhibitors(R/S)-2-(hydroxyphosphinoyl-methyl) pentanedioic acid benzyl estersServes as a chiral intermediate for synthesizing enantiomerically pure inhibitors. researchgate.netacs.org

Role in MDM2 Antagonist Synthesis Research

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making the inhibition of the MDM2-p53 interaction a significant strategy in cancer therapy. While many small-molecule inhibitors targeting MDM2 have been developed based on scaffolds like spirooxindoles, morpholinones, and piperidines, peptidomimetic inhibitors also represent an important class of antagonists. iyte.edu.tracs.org

There is no extensive body of published research that directly details the use of this compound in the synthesis of mainstream MDM2 antagonists. However, its role can be inferred from its fundamental nature as a protected amino acid. Peptidic and peptidomimetic inhibitors of MDM2 often incorporate modified amino acids to enhance properties such as cell permeability and proteolytic stability. This compound provides a chemically stable and versatile platform for synthesizing such non-natural amino acid derivatives that could be incorporated into a peptide chain designed to mimic the p53 helix that binds to MDM2. The protected carboxyl groups allow for selective modification at the amine or the alpha-carbon, enabling the creation of novel glutamic acid analogs for integration into potential MDM2 inhibitory peptides.

Application in the Development of Immunomodulators and Peptidomimetics

Peptides and peptidomimetics are at the forefront of research into new immunomodulating agents, which can either suppress or stimulate the immune response. frontiersin.org The design of these molecules often requires the synthesis of complex peptide sequences, including those with unnatural amino acids or modified backbones to improve stability and efficacy.

This compound is a foundational tool in this area. As a protected form of glutamic acid, it can be seamlessly incorporated into peptide chains using standard solid-phase or liquid-phase peptide synthesis protocols. The benzyl protecting groups prevent the side-chain carboxyl group from forming unwanted amide bonds during the coupling of the peptide backbone. Once the desired sequence is assembled, the benzyl groups can be cleanly removed. This allows for the precise placement of glutamic acid residues, which can be critical for the peptide's interaction with its biological target, such as a T-cell receptor or a cytokine. For instance, the synthesis of immunomodulatory dipeptides like γ-D-glutamyl-L-tryptophan has been explored for its potential biological activities. nih.gov While this specific example may use enzymatic synthesis, the principle of requiring protected glutamic acid derivatives is central to chemical synthesis approaches for creating more complex and stable peptidomimetics. nih.gov

Contributions to Advanced Material Science and Polymer Synthesis

In the realm of material science, protected amino acids are precursors to synthetic polypeptides, which are biodegradable polymers with applications in drug delivery, tissue engineering, and smart materials. This compound is instrumental in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a well-studied polypeptide that can form stable α-helical secondary structures.

The synthesis of PBLG is typically achieved through the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate. mdpi.com The benzyl group on the side chain is crucial; it imparts hydrophobicity to the polymer, influencing its solubility and self-assembly properties, which are essential for forming materials like nanoparticles or films. researchgate.net Furthermore, PBLG can be used to create advanced block copolymers. For example, ABA block copolymers consisting of PBLG as the 'A' block and a flexible polymer like poly(ethylene oxide) as the 'B' block have been synthesized. These materials can exhibit unique properties, such as forming liquid crystalline phases.

Researchers have also developed light-responsive PBLG by using photo-switchable initiators for the polymerization, creating "smart" materials that change conformation in response to light. frontiersin.org The benzyl protecting group can also be later removed or chemically modified to introduce other functional groups, making PBLG a versatile platform for creating a wide range of functional polymers. researchgate.net

Table 2: Applications in Polymer Synthesis
Polymer/MaterialRole of Benzyl-Protected GlutamateKey Application/Property
Poly(γ-benzyl-L-glutamate) (PBLG)Serves as the monomer (as an NCA derivative) for polymerization. mdpi.comForms stable α-helical structures; used in nanoparticles and films. researchgate.net
PBLG-based Block CopolymersForms the rigid, helical block of the copolymer.Self-assembly into ordered structures, liquid crystals.
Shape Memory PolypeptidesUsed to synthesize PBLG-PPG-PBLG copolymers. mdpi.comCreates materials that can recover their original shape after deformation. mdpi.com
Functionalized PBLG DerivativesActs as a precursor polymer that can be chemically modified post-polymerization. researchgate.netIntroduction of various functional groups for drug delivery or sensing. researchgate.net

Explorations in Non-Proteinaceous Alpha-Amino Acid Synthesis from this compound

The synthesis of non-proteinaceous or "unnatural" alpha-amino acids is of great interest in medicinal chemistry, as their incorporation into peptides can lead to enhanced potency, selectivity, and metabolic stability. This compound provides an excellent starting scaffold for creating novel, substituted glutamic acid analogs.

The presence of the benzyl ester protecting groups allows chemists to perform reactions on the rest of the molecule without affecting the carboxylic acid moieties. A key strategy is the derivatization of the α-carbon. By first protecting the amino group (e.g., as a benzophenone (B1666685) imine), the α-proton becomes acidic and can be removed by a strong base to generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. nih.gov This methodology allows for the creation of a diverse library of α-substituted glutamic acid derivatives. Following alkylation, the protecting groups (both on the amine and the carboxylates) can be removed to yield the final non-proteinaceous α-amino acid. Such novel amino acids can be used as building blocks in the synthesis of peptidomimetics or other complex molecules. nih.gov

Analytical and Spectroscopic Characterization of Dibenzyl 2 Aminopentanedioate and Its Derivatives

Chromatographic Techniques for Purification and Analysis of Dibenzyl 2-aminopentanedioate

Chromatographic methods are fundamental for the isolation and purity assessment of this compound. Techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) are commonly utilized.

Silica Gel Chromatography:

Silica gel column chromatography serves as a standard method for the purification of this compound from reaction mixtures. This technique separates compounds based on their polarity. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and efficient technique for the analysis of this compound, particularly for determining its enantiomeric purity. A specific method has been developed for the analysis of the p-toluenesulfonate salt of (S)-Dibenzyl 2-aminopentanedioate, which is a common synthetic intermediate. acs.org This method employs a chiral stationary phase to separate the enantiomers. The conditions for this analysis are detailed in the table below.

ParameterCondition
ColumnPhenomenex Lux 3 μ Amylose-2 (150 mm × 4.6 mm i.d.)
Mobile PhaseHexane/Ethanol (80/20)
Flow Rate1.2 mL/min

This method allows for the accurate determination of the enantiomeric excess (ee) of the compound. acs.org

Spectroscopic Methods for Structural Confirmation and Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate, both ¹H NMR and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃). acs.org

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) groups typically appear as a multiplet in the range of 7.19–7.28 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the ester oxygen atoms show signals as a multiplet between 4.89 and 5.07 ppm. The single proton on the alpha-carbon (α-CH) resonates as a triplet at 4.13 ppm. The protons of the glutamic acid backbone appear as multiplets in the regions of 2.18 ppm and 2.34–2.58 ppm. The three protons of the methyl group from the p-toluenesulfonate counter-ion give a singlet at 2.23 ppm. The aromatic protons of the tosylate group are observed as doublets at 6.96 ppm and 7.72 ppm, and the amine protons appear as a broad singlet at 8.37 ppm. acs.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbons of the ester groups are found at 169.1 and 172.2 ppm. The aromatic carbons of the benzyl groups resonate in the range of 128.3–135.9 ppm, while the benzylic carbons are observed at 66.6 and 68.2 ppm. The alpha-carbon of the amino acid is found at 52.6 ppm, and the other carbons of the glutamate backbone are at 25.4 and 29.6 ppm. For the p-toluenesulfonate moiety, the aromatic carbons appear at 126.3, 129.1, 140.5, and 141.5 ppm, and the methyl carbon gives a signal at 21.5 ppm. acs.org

¹H and ¹³C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃ acs.org
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glutamate α-CH4.13 (t, J = 6.3 Hz, 1H)52.6
Glutamate β-CH₂2.18 (m, 2H)25.4
Glutamate γ-CH₂2.34–2.58 (m, 2H)29.6
Benzyl CH₂4.89–5.07 (m, 4H)66.6, 68.2
Benzyl Aromatic CH7.19–7.28 (m, 10H)128.3, 128.5, 128.6, 128.7
Benzyl Quaternary C-134.9, 135.9
Ester C=O-169.1, 172.2
Amine NH₃⁺8.37 (bs, 3H)-
Tosylate CH₃2.23 (s, 3H)21.5
Tosylate Aromatic CH6.96 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 2H)126.3, 129.1
Tosylate Quaternary C-140.5, 141.5

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 327.4 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 327. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the benzyl groups or parts of the amino acid side chain. GC-MS data for Dibenzyl L-glutamate indicates major fragment ions at m/z 192 and 236. nih.gov The fragmentation could proceed via cleavage of the ester linkages or the carbon-carbon bonds of the pentanedioate (B1230348) backbone.

Future Perspectives and Emerging Research Avenues for Dibenzyl 2 Aminopentanedioate

Potential for Novel Synthetic Methodologies for Dibenzyl 2-aminopentanedioate

The classical synthesis of this compound typically involves the esterification of glutamic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst. While effective, this method can present challenges related to racemization and the use of harsh reagents or solvents. acs.org Future research is poised to address these limitations through the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to peptide synthesis, with a focus on replacing hazardous solvents and reagents. unibo.itunibo.it For the synthesis of this compound, future methodologies may involve the use of greener solvents like ethyl acetate, moving away from traditionally used but more hazardous options like benzene (B151609) or toluene. acs.orgunibo.it Furthermore, the development of protocols that minimize waste and energy consumption, such as one-pot syntheses, is a promising direction. acs.org Research into solid-phase peptide synthesis (SPPS) often highlights the need for greener approaches, which can be extrapolated to the synthesis of its building blocks. unibo.itunibo.it

Enzymatic and Biocatalytic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Recent studies have demonstrated the successful use of enzymes, such as proteases and lipases, for the regioselective synthesis of related compounds like α-benzyl L-glutamate from α,γ-dibenzyl L-glutamate. frontiersin.org This enzymatic hydrolysis approach showcases the potential for developing highly specific biocatalytic methods to synthesize this compound with high enantiomeric purity, avoiding the issue of racemization that can occur under harsh chemical conditions. acs.orgfrontiersin.org Future research could focus on identifying or engineering enzymes that can directly catalyze the dibenzylation of L-glutamic acid with high efficiency and selectivity.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Chemistry Reduced environmental impact, increased safety, potential for cost savings.Development of protocols using benign solvents, minimizing waste, and exploring one-pot reactions. acs.orgunibo.it
Enzymatic Synthesis High selectivity and stereospecificity, mild reaction conditions, environmentally friendly.Screening for and engineering of enzymes for direct and selective dibenzylation of glutamic acid. frontiersin.org

Expanding the Scope of this compound in Complex Molecular Architectures and Functional Materials

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly peptides and their analogs. acs.orggoogle.com Its bifunctional nature, possessing both a protected amino group and two protected carboxyl groups, makes it a versatile building block.

Peptide Synthesis and Analogs: In peptide synthesis, this compound is a valuable precursor for introducing glutamic acid residues into a peptide chain. The benzyl protecting groups are stable under many coupling conditions but can be readily removed by hydrogenolysis. rsc.org This orthogonality with other protecting groups, such as Boc and Fmoc, is a key advantage in the stepwise synthesis of complex peptides. wikipedia.orgmasterorganicchemistry.com Future research will likely focus on incorporating this compound into the synthesis of novel peptide-based therapeutics and peptidomimetics with enhanced stability and biological activity. The synthesis of artificial glutamate (B1630785) analogs for studying ionotropic glutamate receptors is an area where derivatives of this compound could play a significant role. rsc.org

Functional Materials and Nanoparticles: The polymerization of N-carboxyanhydrides derived from glutamic acid esters, such as poly(γ-benzyl L-glutamate) (PBLG), has been used to create functional materials, including nanoparticles for drug delivery. researchgate.net this compound can be a key monomer in the synthesis of such polymers. These materials can be tailored to have specific properties, such as surface hydrophilicity through the incorporation of polyethylene (B3416737) glycol (PEG), or for targeted delivery by attaching ligands. researchgate.net Emerging research is exploring the use of such polypeptide-based materials in nanomedicine. The ability to create amphiphilic block copolymers, for instance with polysarcosine, opens up new avenues for creating "stealth" nanoparticles that can evade the immune system. researchgate.net

Application AreaRole of this compoundFuture Research Directions
Peptide Synthesis Building block for glutamic acid incorporation.Synthesis of novel therapeutic peptides and peptidomimetics with improved properties. rsc.org
Functional Polymers Monomer for the synthesis of poly(glutamate) derivatives.Development of advanced drug delivery systems and functional biomaterials. researchgate.net
Nanoparticles Precursor for creating polypeptide-based nanoparticles.Design of targeted and "stealth" nanoparticles for therapeutic and diagnostic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dibenzyl 2-aminopentanedioate with high purity?

  • Methodological Answer : The compound can be synthesized via phosphorylation reactions using dibenzyl phosphite as a reagent. A validated protocol involves reacting phenols with dibenzyl phosphite in acetonitrile under mild conditions, yielding high selectivity and purity (>95%) . Purification steps, such as column chromatography, are critical to achieving the reported purity levels of 95% or higher, as noted in inventory specifications .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to verify the molecular structure. The InChI code (InChI=1S/C19H21NO4...) and molecular formula (C19H21NO4) provided in chemical databases serve as reference standards. Additionally, compare the compound’s topological polar surface area (38.7 Ų) and hydrogen bond donor/acceptor counts with computational models for validation .

Q. What are the optimal solubility and storage conditions for this compound in laboratory settings?

  • Methodological Answer : The compound dissolves in DMSO at 100 mg/mL (200.17 mM) for in vitro studies . For long-term stability, store at -20°C (up to 3 years) or -80°C (6 months) in powder form. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How can researchers ensure stability during experimental workflows involving this compound?

  • Methodological Answer : Monitor temperature-sensitive reactions using real-time thermal analysis. The compound’s stability under ambient conditions during shipping (as noted in inventory data ) suggests short-term room-temperature use is feasible, but prolonged exposure to heat or moisture should be avoided.

Advanced Research Questions

Q. What strategies optimize reaction yields when using this compound in phosphorylation or fluorination reactions?

  • Methodological Answer : Employ catalytic systems like DMAP or N-ethyldiisopropylamine to enhance reaction efficiency. For example, dibenzyl hydrogen phosphite-mediated fluorination of amino acid esters requires strict anhydrous conditions and stoichiometric control to minimize side reactions . Kinetic studies can identify rate-limiting steps for optimization.

Q. How can advanced analytical techniques resolve contradictions in degradation product identification?

  • Methodological Answer : Use high-resolution LC-MS/MS to distinguish degradation byproducts from synthetic intermediates. Cross-reference findings with peer-reviewed databases (e.g., EPA HERO ) to validate unknown peaks. For instance, discrepancies in thermal degradation profiles may arise from isomerization, requiring chiral chromatography for resolution .

Q. What experimental designs mitigate challenges in handling this compound’s sensitive functional groups?

  • Methodological Answer : Protect the amino and ester groups via transient derivatization (e.g., tert-butoxycarbonyl (Boc) protection) during multi-step syntheses. Inventory data on structurally similar compounds, such as tert-butyl 2-aminopentanedioate derivatives , provide precedent for stabilizing reactive sites under acidic or basic conditions.

Q. How should researchers address inconsistencies in crystallization behavior observed during synthesis?

  • Methodological Answer : Analyze metastable states using differential scanning calorimetry (DSC) and the Schroeder equation to model liquidus lines. Although derived from dibenzyl ether systems , these methods can predict crystallization kinetics (e.g., "explosive" crystallization at ~25–30 K/s) and guide solvent selection to reduce undercooling effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.